1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one (CAS 956587-18-1) is a heterocyclic small molecule (MW 265.29 g/mol, formula C₁₁H₁₁N₃O₃S) featuring a 2-thioxoimidazolidin-4-one core N-substituted with a 2-methyl-4-nitrophenyl group and N-methylated at position 1. This compound belongs to the thiohydantoin family, a privileged scaffold in medicinal chemistry associated with anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.

Molecular Formula C11H11N3O3S
Molecular Weight 265.29 g/mol
CAS No. 956587-18-1
Cat. No. B1471038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one
CAS956587-18-1
Molecular FormulaC11H11N3O3S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CN(C2=S)C
InChIInChI=1S/C11H11N3O3S/c1-7-5-8(14(16)17)3-4-9(7)13-10(15)6-12(2)11(13)18/h3-5H,6H2,1-2H3
InChIKeyOALBYURFXUZODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one (CAS 956587-18-1): Structural and Pharmacophoric Baseline for Procurement Decisions


1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one (CAS 956587-18-1) is a heterocyclic small molecule (MW 265.29 g/mol, formula C₁₁H₁₁N₃O₃S) featuring a 2-thioxoimidazolidin-4-one core N-substituted with a 2-methyl-4-nitrophenyl group and N-methylated at position 1 . This compound belongs to the thiohydantoin family, a privileged scaffold in medicinal chemistry associated with anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities [1]. The specific 2-methyl-4-nitrophenyl regioisomeric substitution pattern distinguishes it from its closest positional isomer (1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one, CAS 1403323-05-6), imparting unique steric and electronic properties relevant to target engagement and physicochemical behavior .

Why Generic Substitution Fails for 1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one: Regioisomeric, Purity, and Physicochemical Differentiation


Compounds within the 2-thioxoimidazolidin-4-one class are not interchangeable due to pronounced regioisomeric effects on target binding, solubility, and metabolic stability . The target compound (CAS 956587-18-1) bears a 2-methyl-4-nitrophenyl substituent, whereas its closest positional isomer (CAS 1403323-05-6) carries a 4-methyl-2-nitrophenyl group—a seemingly minor shift that can alter hydrogen-bonding geometry, steric clashes with biological targets, and lipophilicity . Furthermore, commercial purity differs significantly: the target compound is available at ≥98% purity from multiple ISO-certified suppliers, while the positional isomer is typically listed at 95% . Substituting an analog with lower purity or different regiochemistry risks introducing uncontrolled variables in structure–activity relationship (SAR) studies, pharmacokinetic profiling, or scaled synthesis, ultimately compromising data reproducibility and downstream development timelines.

Quantitative Differentiation Evidence for 1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one Against Closest Analogs


Regioisomeric Identity: 2-Methyl-4-nitrophenyl vs. 4-Methyl-2-nitrophenyl Substitution Pattern

The target compound (CAS 956587-18-1) possesses a 2-methyl-4-nitrophenyl group at the N3 position of the 2-thioxoimidazolidin-4-one ring, whereas its closest commercial positional isomer (CAS 1403323-05-6) is substituted with a 4-methyl-2-nitrophenyl group . This regioisomeric difference positions the nitro and methyl groups differently relative to the thioxoimidazolidinone core, which can influence electron density distribution, hydrogen-bond acceptor/donor geometry, and steric accessibility at the active site [1]. In SAR campaigns, such regioisomeric shifts have been shown to alter biological potency by orders of magnitude within the same chemotype [1].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Commercial Purity Advantage: 98% (Target) vs. 95% (Positional Isomer)

The target compound is commercially available at a minimum purity of 98% (HPLC) from multiple vendors including Leyan (Cat. 1657872) and MolCore (Cat. MC811217, NLT 98%, ISO-certified), whereas the positional isomer CAS 1403323-05-6 is listed at 95% purity by AKSci (Cat. 1907DX) . The methoxy analog CAS 956587-22-7 is similarly specified at 95% by AKSci (Cat. 4387AF) . A 3-percentage-point purity differential corresponds to up to 3% unidentified impurities that can confound biological assay interpretation or side-product formation in synthetic chemistry applications.

Purity Quality Control Procurement Specification

Physicochemical Differentiation: Experimentally Determined Boiling Point vs. Uncharacterized Analogs

The target compound has a reported boiling point of 413.0 ± 55.0 °C at 760 mmHg, as listed in the Leyan technical datasheet . In contrast, the closest positional isomer (CAS 1403323-05-6) has no reported boiling point, density, melting point, or flash point in major databases (Chemsrc lists all as N/A) . This physicochemical data gap means that researchers substituting the positional isomer must either experimentally determine these parameters or proceed without thermal stability and volatility information, increasing handling risk during scaled reactions or formulation development.

Boiling Point Physicochemical Properties Formulation Development

Class-Level Anticancer Potency: 2-Thioxoimidazolidin-4-one Scaffold Demonstrates Sub-Micromolar IC₅₀ in HepG2

Although direct biological data for CAS 956587-18-1 are not yet published, the 2-thioxoimidazolidin-4-one scaffold to which it belongs has demonstrated potent in vitro anticancer activity. Elhady et al. (2022) reported that 2-thioxoimidazolidin-4-one derivatives exhibit IC₅₀ values as low as 0.017 μM and 0.18 μM against HepG2 hepatocellular carcinoma cells, surpassing the reference drugs staurosporine (IC₅₀ = 5.07 μM) and 5-fluorouracil (IC₅₀ = 5.18 μM) by approximately 300-fold and 29-fold, respectively [1]. The presence of nitro-substituted aromatic rings in the N3 position has been associated with enhanced cytotoxicity through PI3K/AKT pathway inhibition and apoptosis induction [1][2].

Anticancer Cytotoxicity Hepatocellular Carcinoma IC50

Hydrophobicity Differentiation: Nitro Group Impact on logP Relative to Non-Nitro Analog

The 2-methyl-4-nitrophenyl substituent of CAS 956587-18-1 introduces a strong electron-withdrawing nitro group that reduces lipophilicity relative to non-nitrated analogs. The closest non-nitrated comparator with a reported logP is 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 32607-34-4), which has a measured logP of 0.463 [1]. The addition of a para-nitro group (Hammett σₚ = +0.78) is predicted to lower logP by approximately 0.5–0.8 units based on established fragment contribution models, yielding an estimated logP for CAS 956587-18-1 in the range of −0.3 to +0.1 [2]. This reduced lipophilicity may improve aqueous solubility and reduce non-specific protein binding relative to non-nitrated analogs, a relevant consideration for biochemical and cellular assay design.

Lipophilicity logP Drug-likeness ADME

High-Confidence Research and Industrial Application Scenarios for 1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one


Medicinal Chemistry: Structure–Activity Relationship (SAR) Exploration of N3-Substituted 2-Thioxoimidazolidin-4-ones

CAS 956587-18-1 serves as a regioisomerically defined building block for SAR studies probing the impact of nitro group placement on the N3-phenyl ring. Its 2-methyl-4-nitrophenyl substitution pattern provides a distinct electronic and steric profile compared to the 4-methyl-2-nitrophenyl isomer (CAS 1403323-05-6), enabling systematic exploration of position-dependent effects on target binding and cellular potency . The scaffold's demonstrated anticancer activity (IC₅₀ down to 0.017 μM against HepG2) provides a strong rationale for including this specific regioisomer in screening cascades .

Anticancer Drug Discovery: Lead Optimization Starting Point

The 2-thioxoimidazolidin-4-one chemotype has validated sub-micromolar cytotoxicity against hepatocellular carcinoma (HepG2, IC₅₀ = 0.017–0.18 μM), significantly outperforming clinical benchmarks staurosporine and 5-fluorouracil (>100-fold potency advantage) . CAS 956587-18-1, bearing the nitroaromatic pharmacophore, represents a logical starting point for lead optimization campaigns focused on PI3K/AKT pathway inhibition, apoptosis induction (19.35-fold increase vs. control), and antioxidant activation—all mechanisms demonstrated by close structural analogs .

Quality-Controlled Procurement for Multi-Step Synthesis and Scale-Up

With commercially guaranteed purity of 98% (Leyan) or NLT 98% (MolCore, ISO-certified), CAS 956587-18-1 offers a 3-percentage-point purity advantage over the 95%-pure positional isomer (CAS 1403323-05-6) . Combined with a reported boiling point of 413.0 ± 55.0 °C , this compound enables more predictable reaction monitoring, distillation parameter selection, and impurity profiling during scale-up, reducing the risk of batch failure in multi-gram synthesis.

Biochemical Assay Development: Controlled Lipophilicity for Aqueous Compatibility

The predicted logP range of −0.3 to +0.1 for CAS 956587-18-1, resulting from the electron-withdrawing para-nitro group, places it in a more hydrophilic window compared to non-nitrated analogs such as 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one (logP = 0.463) . This lower lipophilicity improves aqueous solubility and reduces non-specific binding to assay plates and serum proteins, making CAS 956587-18-1 a preferred choice for biochemical and cell-based screening where compound precipitation or protein binding artifacts are a concern.

Quote Request

Request a Quote for 1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.